N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine
Description
N,4,6-Trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine is a pyridine-based sulfonamide derivative characterized by a 4-methylphenylsulfonyl group at the 3-position and methyl substituents at the 4-, 6-, and N-positions of the pyridine ring. Its molecular formula is C₁₆H₁₈N₂O₂S, with a molecular weight of 302.4 g/mol (inferred from analogous structures in ). The sulfonyl group enhances electrophilicity, while methyl substituents influence steric and electronic properties .
Properties
IUPAC Name |
N,4,6-trimethyl-3-(4-methylphenyl)sulfonylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-7-13(8-6-10)20(18,19)14-11(2)9-12(3)17-15(14)16-4/h5-9H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWOBCJVJJMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine typically involves the reaction of 4-methylphenylsulfonyl chloride with 2-amino-4,6-dimethylpyridine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridinamine derivatives.
Scientific Research Applications
N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine is widely used in scientific research due to its diverse applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: Potential therapeutic applications in the development of new drugs.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism in Sulfonyl Substituents
- N,4,6-Trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine Key Difference: The sulfonyl group is attached to a 2-methylphenyl ring instead of 4-methylphenyl. Molecular Weight: 290.4 g/mol (vs. 302.4 g/mol for the target compound). This compound is listed as discontinued (), suggesting inferior stability or efficacy compared to the 4-methylphenyl analog .
Sulfonamide Derivatives with Additional Functional Groups
- 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a) Structure: Contains two sulfonamide groups and a biphenyl-pyridine core. Melting Point: 223–225°C (vs. unreported for the target compound). Spectral Data: 1H NMR shows two D₂O-exchangeable NH protons (δ 10.4–10.6 ppm), absent in the target compound, indicating distinct hydrogen-bonding capabilities. IR peaks at 1332 cm⁻¹ (S=O) align with sulfonyl groups in both compounds .
Macrocyclic Sulfonamide Complexes
- 8-Benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzadiazacyclopentadecine Structure: A macrocycle incorporating the 4-methylphenylsulfonyl group. Hirshfeld surface analysis reveals C–H⋯O and π-stacking interactions, suggesting stronger solid-state packing efficiency .
Pyridine-Based Sulfamoyl Derivatives
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| N,4,6-Trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine (Target) | C₁₆H₁₈N₂O₂S | 302.4 | Not reported | 4-MePh-SO₂, 4,6,N-Me on pyridine | Potential enzyme inhibitor |
| N,4,6-Trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine | C₁₅H₁₈N₂O₂S | 290.4 | Not reported | 2-MePh-SO₂, 4,6,N-Me on pyridine | Discontinued due to stability issues |
| 4-Methyl-N1-{4-[6-(4-{[(4-MePh-SO₂)amino]phenyl)-4-Ph-2-pyridyl]phenyl}-1-BsA | C₃₄H₂₉N₃O₄S₂ | 645.0 | 223–225 | Bis-sulfonamide, biphenyl-pyridine core | High yield (80%), NH hydrogen bonding |
| 8-Benzyl-1-[(4-MePh-SO₂)-1,8-benzadiazacyclopentadecine | C₃₀H₃₁N₂O₅S | 543.6 | Not reported | Macrocyclic, ethanol hemisolvate | Strong crystal packing interactions |
Research Implications
- Positional Isomerism : The 4-methylphenylsulfonyl group in the target compound likely offers better synthetic accessibility and stability than its 2-methylphenyl counterpart .
- Functional Group Diversity : Bis-sulfonamide derivatives (e.g., 5a) exhibit enhanced hydrogen-bonding capacity, which may improve target binding in biological systems .
- Solid-State Behavior : Macrocyclic analogs demonstrate the importance of sulfonyl groups in stabilizing crystal lattices, a property exploitable in formulation sciences .
Biological Activity
N,4,6-Trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine (CAS No. 478245-29-3) is a compound with a complex structure that has garnered interest in various fields of biological research. This article explores its biological activity, including potential applications in medicinal chemistry, and summarizes relevant research findings and case studies.
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
- Structure : The compound features a pyridine ring substituted with methyl groups and a sulfonyl group attached to a methylphenyl group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may function by inhibiting certain enzymes or receptors involved in various cellular processes. For instance, it has been suggested that the sulfonamide moiety enhances its interaction with biologically relevant targets, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
This compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor cell proliferation has been linked to its interaction with specific signaling pathways involved in cell cycle regulation.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
-
Anticancer Properties :
- In a recent investigation involving various cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 64 | Interference with metabolic pathways |
| Anticancer | Breast Cancer Cells | 50 | Induction of apoptosis via caspase activation |
| Anticancer | Colon Cancer Cells | 50 | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
